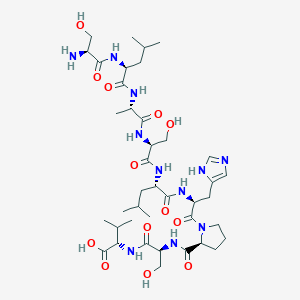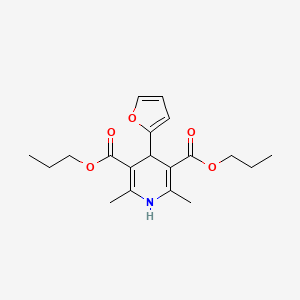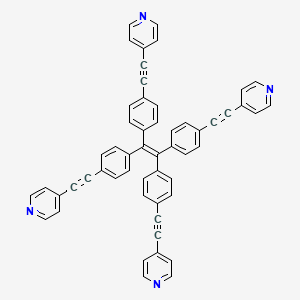
1,1,2,2-Tetrakis(4-(pyridin-4-ylethynyl)phenyl)ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2-Tetrakis(4-(pyridin-4-ylethynyl)phenyl)ethene is a complex organic compound with the molecular formula C46H32N4. It is known for its unique structural properties, which include multiple pyridine and phenyl groups attached to an ethene core. This compound is often used in the field of materials science and coordination chemistry due to its ability to form stable complexes with various metals .
Vorbereitungsmethoden
The synthesis of 1,1,2,2-Tetrakis(4-(pyridin-4-ylethynyl)phenyl)ethene typically involves a multi-step process. One common method includes the Sonogashira coupling reaction, where 4-iodopyridine is reacted with 1,1,2,2-tetrakis(4-ethynylphenyl)ethene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. Industrial production methods may involve scaling up this reaction and optimizing conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Analyse Chemischer Reaktionen
1,1,2,2-Tetrakis(4-(pyridin-4-ylethynyl)phenyl)ethene undergoes various chemical reactions, including:
Substitution: The pyridine rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1,2,2-Tetrakis(4-(pyridin-4-ylethynyl)phenyl)ethene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1,1,2,2-Tetrakis(4-(pyridin-4-ylethynyl)phenyl)ethene exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine rings act as electron donors, forming stable complexes with metal ions. This coordination can influence the electronic properties of the metal center, leading to various applications in catalysis, sensing, and materials science .
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetrakis(4-(pyridin-4-ylethynyl)phenyl)ethene is unique due to its multiple pyridine and phenyl groups, which provide multiple coordination sites for metal ions. Similar compounds include:
1,1,2,2-Tetrakis(4-(pyridin-4-yl)phenyl)ethene: This compound has similar coordination properties but lacks the ethynyl groups, which can affect its reactivity and stability.
1,1,2,2-Tetrakis(4-(pyridin-4-yl)vinyl)phenyl)ethene: This compound has vinyl groups instead of ethynyl groups, which can influence its electronic properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C54H32N4 |
|---|---|
Molekulargewicht |
736.9 g/mol |
IUPAC-Name |
4-[2-[4-[1,2,2-tris[4-(2-pyridin-4-ylethynyl)phenyl]ethenyl]phenyl]ethynyl]pyridine |
InChI |
InChI=1S/C54H32N4/c1(5-45-25-33-55-34-26-45)41-9-17-49(18-10-41)53(50-19-11-42(12-20-50)2-6-46-27-35-56-36-28-46)54(51-21-13-43(14-22-51)3-7-47-29-37-57-38-30-47)52-23-15-44(16-24-52)4-8-48-31-39-58-40-32-48/h9-40H |
InChI-Schlüssel |
UHLGLSDURCRKKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#CC2=CC=NC=C2)C(=C(C3=CC=C(C=C3)C#CC4=CC=NC=C4)C5=CC=C(C=C5)C#CC6=CC=NC=C6)C7=CC=C(C=C7)C#CC8=CC=NC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12517748.png)
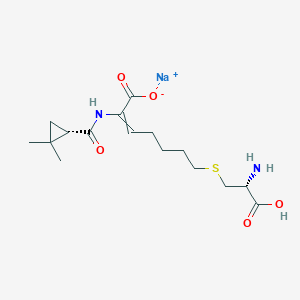
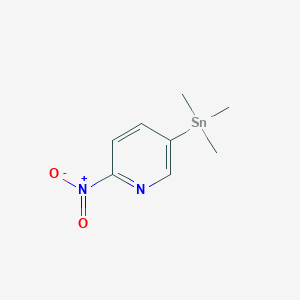

![2-[(1-Methylcyclopentyl)sulfanyl]-1,3-benzoxazole](/img/structure/B12517780.png)
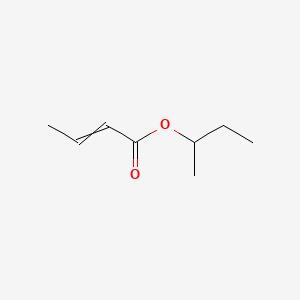
![(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid](/img/structure/B12517790.png)
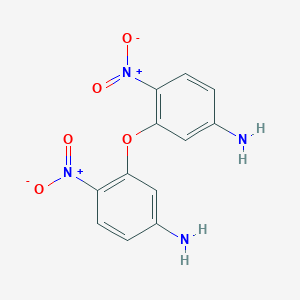
![4-[(Naphthalen-2-yl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B12517803.png)
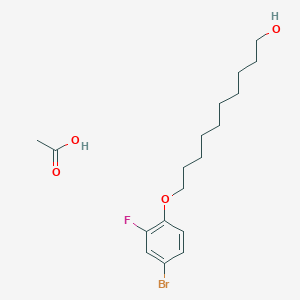

methanone](/img/structure/B12517827.png)
